molecular formula C12H9ClO3S B14681829 2-Thiophenecarboxylic acid, chloromethoxyphenyl ester CAS No. 36356-22-6

2-Thiophenecarboxylic acid, chloromethoxyphenyl ester

Katalognummer: B14681829
CAS-Nummer: 36356-22-6
Molekulargewicht: 268.72 g/mol
InChI-Schlüssel: MOTDWDGHNDNGMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Thiophenecarboxylic acid, chloromethoxyphenyl ester is an organic compound that belongs to the class of thiophene derivatives Thiophene is a heterocyclic compound containing a sulfur atom in a five-membered ring

Vorbereitungsmethoden

The synthesis of 2-Thiophenecarboxylic acid, chloromethoxyphenyl ester can be achieved through several synthetic routes. One common method involves the esterification of 2-Thiophenecarboxylic acid with chloromethoxyphenol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.

Analyse Chemischer Reaktionen

2-Thiophenecarboxylic acid, chloromethoxyphenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Wissenschaftliche Forschungsanwendungen

2-Thiophenecarboxylic acid, chloromethoxyphenyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Thiophenecarboxylic acid, chloromethoxyphenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The thiophene ring may also participate in electron transfer reactions, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

2-Thiophenecarboxylic acid, chloromethoxyphenyl ester can be compared with other thiophene derivatives such as:

    Thiophene-2-carboxylic acid: A simpler derivative with similar chemical properties but lacking the ester group.

    Thiophene-3-carboxylic acid: Another isomer with the carboxylic acid group at a different position on the thiophene ring.

    2-Thiophenecarboxylic acid methyl ester: A similar ester derivative with a methyl group instead of the chloromethoxyphenyl group.

The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and biological properties compared to other thiophene derivatives.

Eigenschaften

CAS-Nummer

36356-22-6

Molekularformel

C12H9ClO3S

Molekulargewicht

268.72 g/mol

IUPAC-Name

[2-(chloromethoxy)phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C12H9ClO3S/c13-8-15-9-4-1-2-5-10(9)16-12(14)11-6-3-7-17-11/h1-7H,8H2

InChI-Schlüssel

MOTDWDGHNDNGMT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)OCCl)OC(=O)C2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.